molecular formula C10H20O4S B8363471 2-Ethyl-2-(mesyloxymethyl)hexanal

2-Ethyl-2-(mesyloxymethyl)hexanal

Cat. No.: B8363471
M. Wt: 236.33 g/mol
InChI Key: GDVUGFJXFFCXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-(mesyloxymethyl)hexanal is a useful research compound. Its molecular formula is C10H20O4S and its molecular weight is 236.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H20O4S

Molecular Weight

236.33 g/mol

IUPAC Name

(2-ethyl-2-formylhexyl) methanesulfonate

InChI

InChI=1S/C10H20O4S/c1-4-6-7-10(5-2,8-11)9-14-15(3,12)13/h8H,4-7,9H2,1-3H3

InChI Key

GDVUGFJXFFCXMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(COS(=O)(=O)C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (10° C.) solution of 12.6 g (0.11 mole) of methanesulfonyl chloride and 10.3 g (0.13 mole) of triethylamine was added dropwise 15.8 g of 2-ethyl-2-(hydroxymethyl)hexanal, prepared according to the procedure described in Chem. Ber. 98, 728-734 (1965), while maintaining the reaction temperature below 30° C. The reaction mixture was stirred at room temperature for 18 h, quenched with dilute HCl and extracted with methylene chloride. The methylene chloride extract was dried over MgSO4 and concentrated in vacuo to give 24.4 g of brown oil.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cold (10° C.) solution of 12.6 g (0.11 mole) of methanesulfonyl chloride and 10.3 g (0.13 mole) of triethylemine was added dropwise 15.8 g of 2-ethyl-2-(hydroxymethyl)hexanal, prepared according to the procedure described in Chem. Ber. 98, 728-734 (1965), while maintaining the reaction temperature below 30° C. The reaction mixture was stirred at room temperature for 18 h, quenched with dilute HCl and extracted with methlyene chloride. The methylene chloride extract was dried over MgSO4 and concentrated in vacuo to give 24.4 g of brown oil.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.